2-Amino-6-methyl-N-phenylbenzamide
Overview
Description
2-Amino-6-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a benzamide derivative, characterized by the presence of an amino group at the second position, a methyl group at the sixth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Amino-6-methyl-N-phenylbenzamide involves the N-arylation reaction. This reaction can be carried out using phenyl boronic acid and 2-amino-N-phenylbenzamide in the presence of a Cu@Phen@MGO catalyst. The reaction is typically performed at room temperature and does not require a base, making it an efficient and straightforward process .
Another method involves the direct condensation of carboxylic acids and amines. For instance, the amidation reaction can be mediated by titanium tetrachloride (TiCl4) in pyridine at 85°C. This method provides the corresponding amide products in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of heterogeneous catalysts like Cu@Phen@MGO can be advantageous due to their reusability and stability, which are crucial for industrial processes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-N-phenylbenzamide can undergo various chemical reactions, including:
Condensation: The compound can participate in condensation reactions with carboxylic acids to form amides.
Common Reagents and Conditions
Major Products
The major products of these reactions are typically substituted benzamides, which can have various functional groups depending on the specific reagents used in the reactions .
Scientific Research Applications
2-Amino-6-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-methyl-N-phenylbenzamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom instead of a phenyl group.
2-Amino-6-methylbenzoic acid: This compound is similar but lacks the phenyl group attached to the nitrogen atom.
Uniqueness
2-Amino-6-methyl-N-phenylbenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both an amino group and a phenyl group attached to the benzamide moiety can result in distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
2-amino-6-methyl-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRARSSOACTEHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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